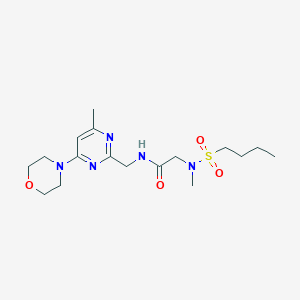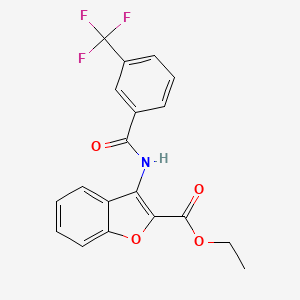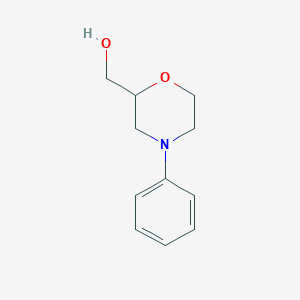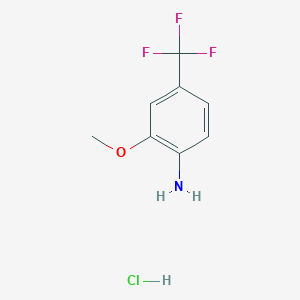![molecular formula C19H13ClN2O5S B2625206 4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate CAS No. 331460-93-6](/img/structure/B2625206.png)
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C19H13ClN2O5S and its molecular weight is 416.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Reaction Mechanisms
- The kinetics and mechanisms of reactions involving similar nitrophenyl compounds have been thoroughly investigated. For example, the phenolysis of bis(4-nitrophenyl) carbonate and related compounds has been studied, showing that these reactions can proceed through both concerted and stepwise mechanisms, depending on the structure of the reacting phenols. These findings provide a deeper understanding of the reactivity and stability of nitrophenyl compounds in various chemical environments (Castro et al., 2001).
Corrosion Inhibition
- Schiff bases derived from nitrophenyl compounds have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, highlighting the potential of such compounds in protecting industrial materials. The study indicates that these inhibitors work predominantly through cathodic protection mechanisms, showcasing the versatility of nitrophenyl derivatives in applied materials science (Prabhu et al., 2008).
Graphene-based Catalysts
- Research into graphene-based catalysts for the reduction of nitro compounds to amines has identified the utility of nitrophenyl compounds in facilitating these transformations. The presence of nitro groups in these compounds plays a crucial role in the catalytic reduction processes, essential for synthesizing biologically active molecules, drugs, and polymers (Nasrollahzadeh et al., 2020).
Molecular Structure and Nonlinear Optics
- The synthesis and characterization of various benzenesulfonate salts, including those related to nitrophenyl compounds, have been conducted to explore their potential in nonlinear optical applications. Such studies highlight the significance of the precise molecular structure in determining the materials' optical properties, which can be leveraged in developing advanced photonic devices (Anwar et al., 2000).
Antimicrobial Activity
- Novel chalcone derivatives incorporating nitrophenyl sulfonamide groups have demonstrated significant antimicrobial activity against various bacterial and fungal species. This research underscores the potential of nitrophenyl compounds in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Patel & Patel, 2012).
Eigenschaften
IUPAC Name |
[4-[(4-nitrophenyl)methylideneamino]phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S/c20-15-3-11-19(12-4-15)28(25,26)27-18-9-5-16(6-10-18)21-13-14-1-7-17(8-2-14)22(23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBMLDCHBLAONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)

![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
